

A Comprehensive Technical Guide to 2-Bromo-5-phenylthiophene

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Compound of Interest

Compound Name: **2-Bromo-5-phenylthiophene**

Cat. No.: **B1272747**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-5-phenylthiophene**, a crucial intermediate in the fields of organic electronics and medicinal chemistry. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates the associated chemical workflows.

Core Compound Data

2-Bromo-5-phenylthiophene is a substituted thiophene derivative that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive bromine atom, makes it an ideal precursor for various cross-coupling reactions.

Physicochemical Properties

The key quantitative data for **2-Bromo-5-phenylthiophene** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Weight	239.13 g/mol
Molecular Formula	C ₁₀ H ₇ BrS
CAS Number	29488-24-2
Melting Point	83-85 °C
Boiling Point	289 °C
Appearance	White to light yellow powder or crystal

Applications in Research and Development

2-Bromo-5-phenylthiophene is a valuable precursor in several advanced applications:

- Organic Light-Emitting Diodes (OLEDs): The thiophene ring provides good charge transport properties, while the phenyl group adds structural rigidity. The bromine atom allows for polymerization and coupling reactions to create the extended conjugated systems necessary for efficient light emission in OLEDs[1].
- Drug Discovery: Thiophene derivatives are prevalent in many biologically active molecules. **2-Bromo-5-phenylthiophene** serves as a starting material for the synthesis of novel compounds with potential therapeutic applications, including anticancer agents[2]. The bromine atom is a key functional group for introducing molecular diversity through cross-coupling reactions.
- Organic Synthesis: It is a key intermediate for forming carbon-carbon bonds through palladium-catalyzed reactions like Suzuki and Stille couplings, enabling the construction of complex organic molecules[1].

Experimental Protocols

Detailed methodologies for the synthesis of **2-Bromo-5-phenylthiophene** and its subsequent application in common cross-coupling reactions are provided below.

Protocol 1: Synthesis of 2-Bromo-5-phenylthiophene via Bromination

This protocol describes the synthesis of **2-Bromo-5-phenylthiophene** from 2-phenylthiophene using N-Bromosuccinimide (NBS) as the brominating agent.

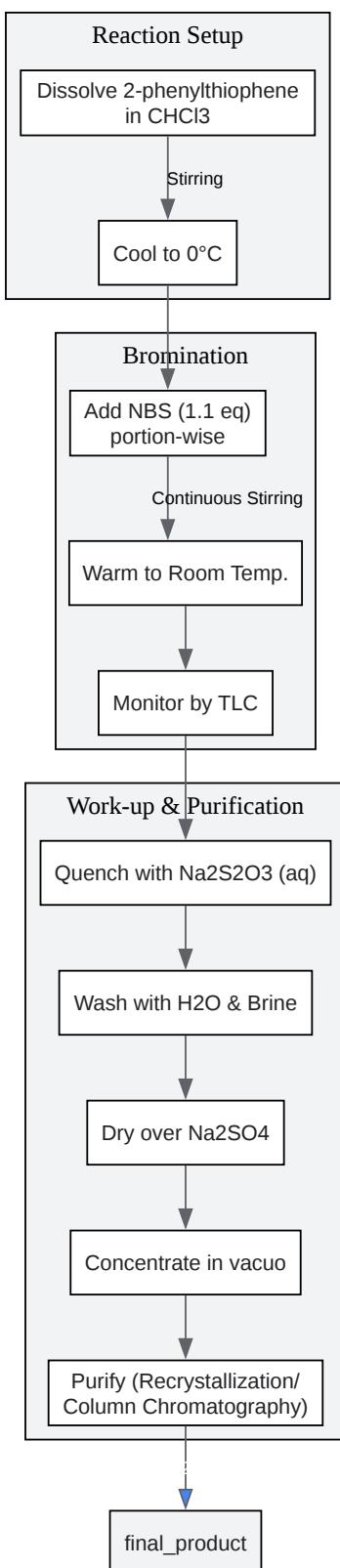
Materials:

- 2-phenylthiophene
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl_3) or Carbon Tetrachloride (CCl_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Aluminum foil

Procedure:

- In a round-bottom flask, dissolve 2-phenylthiophene (1 equivalent) in chloroform or carbon tetrachloride.
- Protect the reaction from light by wrapping the flask in aluminum foil, as the reaction can be light-sensitive.
- Cool the solution in an ice bath to 0 °C with continuous stirring.
- Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) to the cooled solution in portions.
- After the addition of NBS, allow the reaction mixture to warm to room temperature and continue stirring.

- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
- The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **2-Bromo-5-phenylthiophene**.

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Caption: Workflow for the Synthesis of **2-Bromo-5-phenylthiophene**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2-Bromo-5-phenylthiophene** with an arylboronic acid.

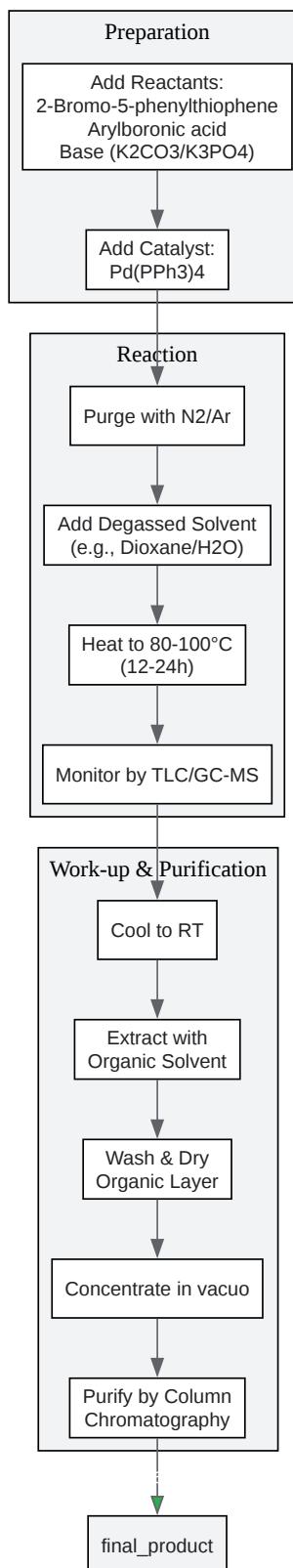
Materials:

- **2-Bromo-5-phenylthiophene**
- Arylboronic acid (1.1-1.5 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (1-5 mol%)
- Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4) (2-3 equivalents)
- 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
- Nitrogen or Argon gas
- Schlenk flask or sealed tube

Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-5-phenylthiophene** (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 2.5 mol%).
- Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography.



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Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 3: Stille Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling of **2-Bromo-5-phenylthiophene** with an organostannane reagent.

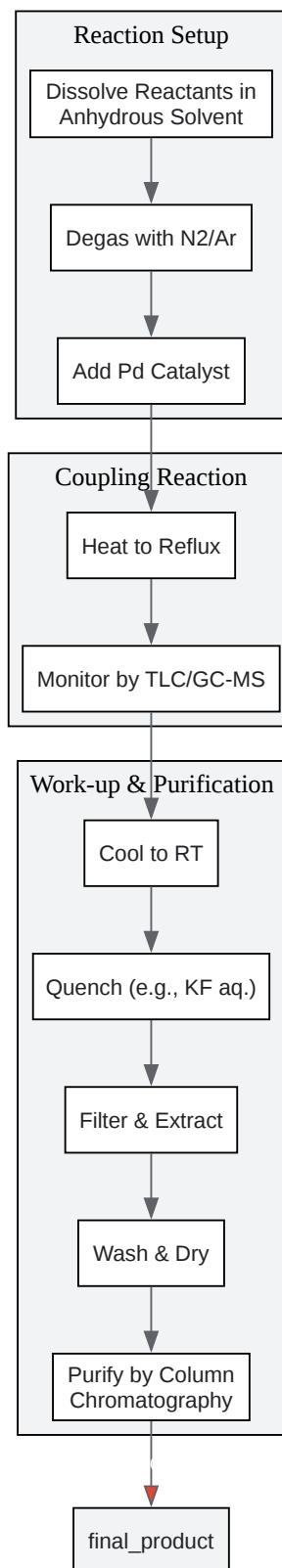
Materials:

- **2-Bromo-5-phenylthiophene**
- Organostannane reagent (e.g., (Hetero)aryltributylstannane) (1.1-1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (2-5 mol%)
- Anhydrous solvent (e.g., Toluene or THF)
- Optional: Additive such as CuI or LiCl
- Nitrogen or Argon gas
- Schlenk flask or sealed tube

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve **2-Bromo-5-phenylthiophene** (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent.
- Degas the solution by bubbling with argon for approximately 20 minutes.
- Under a positive pressure of argon, add the palladium catalyst. If required, add the additive.
- Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously.
- Monitor the reaction's progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature.
- Quench the reaction, for example, with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and stir for an hour.

- Filter the mixture through celite and extract the filtrate with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

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Caption: General Workflow for a Stille Cross-Coupling Reaction.

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